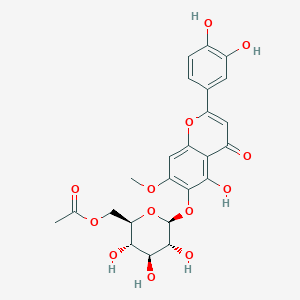

Pedaliin 6''-acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H24O13 |

|---|---|

Molecular Weight |

520.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxochromen-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C24H24O13/c1-9(25)34-8-17-19(29)21(31)22(32)24(36-17)37-23-16(33-2)7-15-18(20(23)30)13(28)6-14(35-15)10-3-4-11(26)12(27)5-10/h3-7,17,19,21-22,24,26-27,29-32H,8H2,1-2H3/t17-,19-,21+,22-,24+/m1/s1 |

InChI Key |

FCWFMVZRISJKEB-NZXWXYQFSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC)O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC)O)O)O |

Origin of Product |

United States |

Isolation and Advanced Purification Methodologies of Pedaliin 6 Acetate

Pedaliin (B1637403) 6''-acetate is a naturally occurring flavonoid glycoside that has been isolated from various plant sources, including Dracocephalum tanguticum and Sesamum indicum (sesame) leaves. chemsrc.comtargetmol.cnnih.govmedchemexpress.com The isolation and purification of this compound involve a series of sophisticated extraction and chromatographic techniques to separate it from a complex mixture of other plant constituents.

Initial extraction from plant material, such as the aerial parts of Dracocephalum tanguticum or sesame leaves, is typically performed using solvents like ethanol (B145695) or methanol (B129727). nih.govresearchgate.netgsconlinepress.com Modern extraction techniques, such as microwave-assisted or ultrasonic extraction, may be employed to improve efficiency and yield, although traditional methods like maceration and reflux are also common. mdpi.com The crude extract, containing a multitude of compounds, is then subjected to partitioning with solvents of varying polarities, like ethyl acetate (B1210297) and water, to achieve a preliminary separation of flavonoids from other classes of phytochemicals. gsconlinepress.com

For the purification of Pedaliin 6''-acetate, advanced chromatographic methods are indispensable. Column chromatography using silica (B1680970) gel or Sephadex LH-20 is a common step to fractionate the extract based on polarity and molecular size. researchgate.net A particularly effective technique for separating polar compounds like this compound is High-Speed Counter-Current Chromatography (HSCCC). researchgate.netresearchgate.net This method utilizes a two-phase solvent system, such as ethyl acetate/n-butyl alcohol/glacial acetic acid, to partition and isolate the target compound. researchgate.net In some instances, HSCCC has been used to obtain this compound with a purity of over 80%. researchgate.net

Further refinement to achieve high purity (often exceeding 98%) is typically accomplished using preparative High-Performance Liquid Chromatography (HPLC). researchgate.net This technique offers high resolution and is crucial for obtaining a pure sample of this compound suitable for detailed structural analysis and biological assays.

Purity Assessment Methodologies for Isolated Pedaliin 6 Acetate

Ensuring the purity of an isolated natural product like Pedaliin (B1637403) 6''-acetate is a critical step in phytochemical research. A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantitative analysis of individual flavonoid components, including Pedaliin 6''-acetate. researchgate.net An HPLC method coupled with a Diode Array Detector (DAD) or UV detector allows for the determination of purity by analyzing the chromatogram for the presence of any impurities. mdpi.comscielo.br The selection of the appropriate column, mobile phase, and detection wavelength is crucial for achieving a successful separation and accurate quantification. scielo.brhplc.euelementlabsolutions.com For instance, a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water is often used for the analysis of such compounds. scielo.br The purity is typically determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram. A purity of over 98% is often achieved through rigorous purification protocols. researchgate.net

Spectroscopic methods are essential for the structural elucidation and confirmation of the isolated compound's identity, which indirectly supports its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are powerful tools for determining the precise structure of this compound. researchgate.netresearchgate.net The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint, confirming the arrangement of atoms and the presence of the acetate (B1210297) group at the 6''-position of the glucose moiety. e3s-conferences.orgorganicchemistrydata.org The absence of signals corresponding to impurities in the NMR spectra is a strong indicator of the sample's high purity. paulussegroup.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. researchgate.netmsu.edu Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can accurately determine the molecular mass of the compound, which should correspond to its chemical formula, C₂₄H₂₄O₁₃. researchgate.netinvivochem.com Tandem mass spectrometry (MS/MS) can further provide structural information by analyzing the fragmentation of the parent ion, helping to confirm the identity and purity of the compound. researchgate.netnih.govcopernicus.org

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, like other flavonoids, exhibits characteristic absorption bands that can aid in its identification. e3s-conferences.org The specific wavelengths of maximum absorbance can be compared with literature values to confirm the flavonoid structure.

The combination of these advanced analytical techniques provides a comprehensive assessment of the purity of isolated this compound, ensuring the reliability of subsequent scientific investigations.

Data Tables

Table 1: Advanced Purification Techniques for this compound

| Technique | Description | Typical Purity Achieved | Reference |

| High-Speed Counter-Current Chromatography (HSCCC) | A liquid-liquid partition chromatography technique effective for separating polar compounds. It utilizes a two-phase solvent system to partition and isolate the target compound. | >80% | researchgate.netresearchgate.net |

| Preparative High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique used for the final purification of compounds. It separates components based on their differential interactions with the stationary and mobile phases. | >98% | researchgate.net |

| Column Chromatography (Silica Gel, Sephadex LH-20) | A solid-liquid chromatographic method used for the initial fractionation of crude extracts based on polarity and molecular size. | Variable, used for initial separation | researchgate.net |

Table 2: Purity Assessment Methodologies for this compound

| Methodology | Principle | Information Obtained | Reference |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase. | Quantitative purity assessment, detection of impurities. | researchgate.netscielo.br |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to determine the chemical and structural environment of atoms. | Detailed structural confirmation, identification of impurities. | researchgate.netresearchgate.netpaulussegroup.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. | Molecular weight confirmation, fragmentation pattern for structural elucidation. | researchgate.netmsu.edu |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by the compound. | Characteristic absorption maxima for flavonoid identification. | e3s-conferences.org |

Elucidation of the Stereochemical and Structural Nuances of Pedaliin 6 Acetate

Advanced Spectroscopic Characterization Techniques

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

The structural elucidation of a complex natural product like Pedaliin (B1637403) 6''-acetate relies on a suite of spectroscopic techniques. Among these, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide foundational information regarding the functional groups present and the nature of the conjugated system within the molecule.

Infrared (IR) Spectroscopy is a powerful, non-destructive technique used to identify the various functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause a specific bond to vibrate. For Pedaliin 6''-acetate, the IR spectrum would be expected to display a series of absorption bands that confirm the presence of its key structural components: hydroxyl groups, a methoxy (B1213986) group, an aromatic system, a flavonoid carbonyl group, and an acetate (B1210297) ester.

The presence of multiple hydroxyl (-OH) groups on both the flavonoid core and the sugar moiety would give rise to a broad absorption band in the region of 3600-3200 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the sugar's aliphatic structure would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The highly conjugated carbonyl group (C=O) of the γ-pyrone ring is a hallmark of flavonoids and typically produces a strong, sharp absorption band between 1660-1650 cm⁻¹. Crucially, the acetate functional group introduces a second distinct carbonyl stretching band at a higher frequency, typically in the 1750-1735 cm⁻¹ range, clearly distinguishing it from the flavonoid's own carbonyl. Furthermore, the characteristic C-O stretching vibrations of the ester, ether, and alcohol groups would be visible in the fingerprint region (1300-1000 cm⁻¹).

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (O-H) | 3600 - 3200 (Broad) | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Ester Carbonyl (C=O) | 1750 - 1735 | Stretching |

| Flavonoid Carbonyl (C=O) | 1660 - 1650 | Stretching |

| Aromatic C=C | 1610 - 1450 | Stretching |

| Ester/Ether/Alcohol (C-O) | 1300 - 1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule, specifically its chromophore system. Flavonoids characteristically exhibit two major absorption bands in their UV-Vis spectra, designated as Band I and Band II.

Band I, appearing in the 300-400 nm range, is associated with the electronic transitions in the cinnamoyl system, which comprises the B-ring and the C-ring's conjugated system. The exact position and intensity of this band are highly dependent on the oxygenation pattern of the B-ring. Band II, typically observed between 240-280 nm, arises from the benzoyl system (the A-ring). The substitution pattern of the A-ring, including the presence of hydroxyl and methoxy groups, influences the characteristics of this band. The specific UV-Vis spectrum for this compound would reflect its nature as a flavone (B191248) glycoside with hydroxyl groups on both the A and B rings and a methoxy group on the A-ring.

| Absorption Band | Typical Range for Flavones (nm) | Associated Molecular Moiety |

|---|---|---|

| Band I | 310 - 350 | B-ring and C-ring (Cinnamoyl System) |

| Band II | 240 - 280 | A-ring (Benzoyl System) |

Computational Approaches in Stereostructure Assignment

While traditional spectroscopic methods define the connectivity of a molecule, establishing its absolute stereochemistry is a more complex challenge, especially for molecules with multiple chiral centers like this compound. ontosight.ai Computational chemistry has emerged as an indispensable tool to bridge this gap, allowing for the confident assignment of a molecule's three-dimensional structure by comparing theoretical predictions with experimental data.

The primary strategy involves generating all possible stereoisomers of the target molecule in silico. For each potential isomer, computational methods, most notably Density Functional Theory (DFT), are used to perform geometry optimizations to find the most stable conformations. Following this, various spectroscopic parameters are calculated for each stable conformer.

One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) parameters. DFT calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These calculated values for each potential stereoisomer are then compared against the experimentally obtained NMR data. The isomer whose calculated NMR parameters show the best correlation with the experimental spectrum is identified as the most probable structure.

Furthermore, computational methods are crucial for interpreting chiroptical spectroscopy data, such as Electronic Circular Dichroism (ECD). ECD spectroscopy is highly sensitive to the absolute configuration of a molecule. The process involves calculating the theoretical ECD spectrum for a proposed stereoisomer. This theoretical spectrum is then overlaid with the experimental ECD spectrum. A good match between the calculated and experimental spectra provides strong evidence for the assignment of the absolute configuration. This combined approach of experimental measurement and computational prediction significantly reduces the ambiguity inherent in complex stereochemical assignments. mdpi.com

| Step | Computational Task | Purpose | Experimental Correlation |

|---|---|---|---|

| 1 | Generation of all possible stereoisomers | To create a complete set of candidate structures | N/A |

| 2 | Conformational search and geometry optimization (e.g., using DFT) | To find the lowest energy (most stable) shape for each isomer | N/A |

| 3 | Calculation of NMR chemical shifts (¹H, ¹³C) | To predict the NMR spectrum for each isomer | Comparison with experimental NMR data |

| 4 | Calculation of chiroptical spectra (e.g., ECD) | To predict the ECD spectrum for each isomer | Comparison with experimental ECD spectrum |

| 5 | Statistical analysis (e.g., DP4+ probability) | To quantitatively assess the match between calculated and experimental data | Final stereostructure assignment |

Challenges and Innovations in Complex Glycoside Structure Determination

The structural elucidation of flavonoid glycosides like this compound presents a unique set of challenges that go beyond determining the structure of the aglycone. glycopedia.eu The complexity arises primarily from the sugar moiety and its connection to the flavonoid core. researchgate.net However, significant innovations in analytical techniques are continuously being developed to address these difficulties.

Challenges:

Glycosylation Site: Identifying the exact hydroxyl group on the flavonoid skeleton to which the sugar is attached can be difficult, as flavonoids often possess multiple potential glycosylation sites.

Anomeric Configuration: The stereochemistry at the anomeric carbon of the sugar (C-1') is a critical detail. Determining whether the glycosidic bond is in the alpha (α) or beta (β) configuration requires specific and sensitive analytical methods.

Sugar Identity and Sequence: While this compound contains a single glucose unit, other natural glycosides can have complex chains of different sugars. Determining the identity and sequence of these sugars is a significant hurdle.

Isomeric Differentiation: Nature often produces a variety of isomers with the same mass and similar functional groups, making their separation and individual characterization challenging. For instance, a different positional isomer of this compound, where the sugar is attached at a different position on the flavonoid, would have very similar spectroscopic properties. nih.gov

Conformational Flexibility: The glycosidic bond allows for a degree of rotational freedom, meaning the molecule can exist in multiple conformations in solution. This flexibility can complicate NMR analysis and the interpretation of spatial correlations. nih.gov

Innovations:

To overcome these challenges, modern structural elucidation relies on a combination of advanced techniques and integrated approaches:

Advanced NMR Spectroscopy: Two-dimensional NMR experiments are crucial. Long-range heteronuclear correlation experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, can establish connectivity over two or three bonds. This allows for the unambiguous determination of the glycosylation site by observing a correlation between the anomeric proton of the sugar and the carbon of the aglycone to which it is attached. Furthermore, through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal the spatial proximity of protons, which is key to assigning the anomeric α/β configuration.

High-Resolution Mass Spectrometry (HRMS): Multi-stage mass spectrometry (MSⁿ) is invaluable for glycoside analysis. mdpi.com By inducing fragmentation of the molecule in the gas phase, one can observe the sequential loss of sugar units, which helps to determine the composition of the glycan part. The fragmentation pattern of the aglycone can also provide clues about the substitution pattern.

Hyphenated Techniques: The coupling of liquid chromatography (LC) with spectroscopic detectors, such as LC-MS and LC-NMR, provides a powerful platform for analyzing complex mixtures. This allows for the separation of individual glycosides from a crude extract, followed immediately by their structural analysis, even for compounds present in low concentrations.

Integrated Spectroscopic and Computational Analysis: The most robust approach involves the synergy of multiple techniques. The modern gold standard for structure determination combines data from 1D and 2D NMR, HRMS, and chiroptical methods (like ECD) with the computational predictions discussed in the previous section. This holistic strategy allows for cross-validation of data, leading to a highly confident and complete structural and stereochemical assignment of complex glycosides.

Biosynthetic Pathways and Precursors of Pedaliin 6 Acetate

General Overview of Flavonoid Biosynthesis Pathways

The formation of the basic flavonoid skeleton is a well-established process within plant secondary metabolism. nih.gov Flavonoids are synthesized through the phenylpropanoid pathway, which utilizes the amino acid phenylalanine as its starting point. wikipedia.orgmdpi.com This pathway consists of a series of enzymatic reactions that build the characteristic C6-C3-C6 carbon framework of flavonoids. mdpi.com

The process begins with the conversion of phenylalanine to p-coumaroyl-CoA through the sequential action of three core enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). mdpi.comroyalsocietypublishing.org This series of reactions is often referred to as the general phenylpropanoid pathway. mdpi.com

The first committed step of flavonoid-specific biosynthesis is catalyzed by chalcone (B49325) synthase (CHS). nih.govmdpi.com This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone intermediate, such as naringenin (B18129) chalcone. mdpi.commdpi.com Malonyl-CoA itself is derived from the carboxylation of acetyl-CoA, a key product of the acetate (B1210297) pathway. nih.govmdpi.com

Following the formation of the chalcone, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into a flavanone (B1672756), such as naringenin. mdpi.com Naringenin represents a critical branch point in the flavonoid pathway, serving as a precursor for various flavonoid classes, including flavones, flavonols, and anthocyanins, through the action of a diverse set of enzymes like hydroxylases, reductases, and isomerases. mdpi.comnih.govmdpi.com The synthesis of flavones from flavanones is accomplished by flavone (B191248) synthase (FNS). mdpi.commdpi.com

Role of the Acetate-Mevalonate Pathway in Glycoside Formation

The biosynthesis of a complex natural product like Pedaliin (B1637403) 6''-acetate requires precursors from several major metabolic pathways. While the core flavonoid structure originates from the phenylpropanoid pathway, the modifying groups—specifically the glucosyl and acetyl moieties—have their origins in primary metabolism, where the acetate pathways are fundamental. viper.ac.inijrpr.comslideshare.net

Plants utilize two primary acetate-derived pathways for synthesizing secondary metabolites: the acetate-malonate pathway and the acetate-mevalonate pathway. ijrpr.comslideshare.net

Acetate-Malonate Pathway : This pathway is crucial for the biosynthesis of fatty acids and polyketides. viper.ac.inijrpr.com Its primary contribution to flavonoid biosynthesis is the production of malonyl-CoA from acetyl-CoA. nih.gov As mentioned, three units of malonyl-CoA are essential for the chalcone synthase reaction that forms the A-ring of the flavonoid skeleton. mdpi.com

The direct precursor for the acetylation of the glycoside is acetyl-CoA. nih.gov The sugar moiety (glucose) of the glycoside is derived from the central carbohydrate metabolism of the plant, specifically from activated sugar donors like UDP-glucose, which are synthesized from products of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. The hexosamine biosynthesis pathway (HBP) is an example of a metabolic route that utilizes products from glycolysis (fructose-6-phosphate), amino acid metabolism (glutamine), and the acetate pathway (acetyl-CoA) to synthesize activated amino sugars like UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov This highlights the interconnectedness of these primary metabolic routes in providing the necessary building blocks for the final decorative steps in the biosynthesis of complex flavonoids.

Glycosylation and Acetylation Mechanisms in Plant Secondary Metabolism

Glycosylation and acetylation are common terminal modifications in the biosynthesis of plant secondary metabolites, significantly altering their solubility, stability, and biological activity. nih.govacs.orgnih.gov

Glycosylation is the enzymatic attachment of a sugar moiety to an aglycone, such as a flavonoid. nih.gov This process is predominantly catalyzed by a large and diverse family of enzymes known as UDP-dependent glycosyltransferases (UGTs). researchgate.netresearchgate.net These enzymes transfer a sugar residue, most commonly glucose, from an activated donor molecule like UDP-glucose to a specific hydroxyl group on the acceptor molecule. researchgate.net Glycosylation generally increases the water solubility of flavonoids and is often a prerequisite for their transport and storage within the plant cell, typically in the vacuole. nih.govresearchgate.net

Acetylation involves the addition of an acetyl group (CH₃CO) to the molecule, usually at a hydroxyl group. In the context of flavonoids, acetylation often occurs on the sugar moieties of flavonoid glycosides. nih.gov This reaction is catalyzed by acyltransferases, which use acetyl-CoA as the acetyl group donor. nih.gov Acetylation can increase the lipophilicity of the glycoside and can protect the molecule from enzymatic degradation. nih.gov Scientific modifications of flavonoids have shown that adding an acetyl group can enhance metabolic stability and cellular uptake compared to the unmodified parent compound. nih.gov

Enzymatic Machinery Involved in Pedaliin 6''-Acetate Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process that builds upon the general flavonoid pathway. The aglycone of Pedaliin is Nepetin (also known as 6-methoxyluteolin), and Pedaliin itself is typically Luteolin-6-O-glucoside. ontosight.ai Therefore, the formation of this compound requires a specific sequence of enzymatic modifications following the synthesis of the flavone luteolin (B72000). Although the complete enzymatic cascade has not been elucidated in a single plant species, it can be inferred based on known enzyme classes involved in flavonoid modification. nih.govnih.gov

The proposed biosynthetic steps and the classes of enzymes involved are:

Luteolin Formation : The pathway proceeds from the flavanone eriodictyol (B191197) (derived from naringenin) to the flavone luteolin, a reaction catalyzed by flavone synthase (FNS). mdpi.com

Glycosylation : Luteolin is glycosylated at the 6-hydroxyl position. This reaction is catalyzed by a highly specific UDP-dependent glycosyltransferase, likely a Luteolin 6-O-glucosyltransferase (L6GT) , using UDP-glucose as the sugar donor to form Pedaliin (Luteolin-6-O-glucoside).

Acetylation : The final step is the transfer of an acetyl group to the 6-position of the glucose moiety. This is catalyzed by a specific acyltransferase , which utilizes acetyl-CoA to transfer the acetyl group to the 6''-hydroxyl of the glucosyl unit on Pedaliin, yielding this compound.

The enzymes responsible for these late-stage modifications, particularly the glycosyl- and acetyltransferases, are known for their high substrate specificity, which ensures the precise and regioselective decoration of the flavonoid scaffold. nih.govdaneshyari.com

Directed Biosynthesis and Metabolic Engineering Strategies for this compound Analogs

Metabolic engineering offers promising strategies for the heterologous production of valuable flavonoids like this compound and for creating novel analogs. nih.govbohrium.com These approaches typically involve expressing the required biosynthetic genes in microbial hosts such as E. coli or Saccharomyces cerevisiae, which can be grown in large-scale fermenters. mdpi.comnih.gov

Key strategies for engineering the biosynthesis of this compound and its analogs include:

Pathway Reconstruction : The entire biosynthetic pathway, from a common precursor like tyrosine or p-coumaric acid to this compound, can be reconstituted in a microbial host. This requires the co-expression of all necessary enzymes: PAL, C4H, 4CL, CHS, CHI, FNS, the specific Luteolin 6-O-glucosyltransferase, and the specific acetyltransferase. bohrium.com

Increasing Precursor Supply : A major challenge in heterologous production is ensuring an adequate supply of precursors, particularly malonyl-CoA and acetyl-CoA. mdpi.com Engineering strategies often focus on upregulating the pathways that produce these key metabolites and downregulating competing pathways that drain them, such as fatty acid synthesis. mdpi.combohrium.com

Enzyme Engineering and Bioprospecting : The substrate specificity of glycosyltransferases and acyltransferases can be altered through protein engineering to accept different sugar donors or acyl donors. Alternatively, new enzymes with different specificities can be discovered from various plant species (bioprospecting). By introducing these modified or novel enzymes into the engineered pathway, a diverse range of Pedaliin analogs with different glycosylation or acylation patterns could be produced. For example, using a different acyltransferase could lead to analogs with propionyl or butyryl groups instead of the acetyl group.

These advanced biotechnological approaches not only provide a sustainable and scalable production platform for complex natural products but also open avenues for generating novel compounds with potentially enhanced properties. nih.gov

Biological Activities and Mechanistic Investigations of Pedaliin 6 Acetate Preclinical Focus

Antioxidant Activity Profiling

The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant potential of Pedaliin (B1637403) 6''-acetate has been evaluated through several established in vitro assays.

Radical Scavenging Assays (e.g., DPPH, ORAC)

Radical scavenging assays are common methods used to assess antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, known for its simplicity and speed, measures a compound's ability to scavenge the stable DPPH free radical. nih.govmdpi.com In this assay, Pedaliin 6''-acetate demonstrated the ability to scavenge the DPPH free radical with a reported EC50 value of 95.24 μM. invivochem.com The EC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Another key method is the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the antioxidant's ability to inhibit the decay of a fluorescent probe caused by peroxyl radicals. nih.gov While specific ORAC values for this compound are not detailed in the provided search results, the assay is a standard tool for evaluating antioxidant capacity against biologically relevant radicals. researchgate.netresearchgate.net

Studies have also evaluated the scavenging activity of this compound against the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, showing an EC50 value of 76.19 μM. invivochem.com

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govalanrevista.org This reduction is measured by a color change and indicates the electron-donating capacity of the compound, a key aspect of antioxidant activity. arborassays.comantibodies-online.com Research on the related compound, pedaliin, has shown dose-dependent ferric reducing activity. nih.govchemsrc.com While direct FRAP values for this compound were not specified in the search results, it was noted for its ability to chelate ferrous ions with an EC50 of 1.13 mM. invivochem.com

Interactive Data Table: In Vitro Antioxidant Activity of this compound

| Assay Type | Radical/Ion | Result (EC50) |

| DPPH Radical Scavenging | DPPH• | 95.24 μM invivochem.com |

| ABTS Radical Scavenging | ABTS•+ | 76.19 μM invivochem.com |

| Ferrous Ion Chelating | Fe²⁺ | 1.13 mM invivochem.com |

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, flavonoids can exert antioxidant effects within cells by modulating cellular defense mechanisms. mdpi.com One critical pathway involved in cellular protection against oxidative stress is the Nrf2/Keap-1 pathway. researchgate.net Research on extracts from Dracocephalum tanguticum, a source of this compound, suggests that its protective effects may be linked to the activation of the Nrf2/Keap-1 signaling pathway. researchgate.net Activation of Nrf2 leads to the increased expression of antioxidant enzymes, which protect the cell from oxidative damage. researchgate.net This suggests that this compound may contribute to cellular resilience by enhancing endogenous antioxidant defenses. mdpi.com

Cytoprotective Effects and Cellular Resilience Studies

Cytoprotection refers to the ability of a compound to protect cells from damage induced by toxins or stress. This compound has been investigated for its potential to safeguard cells, particularly in the context of chemotherapy-induced toxicity. medchemexpress.eumedchemexpress.commedchemexpress.com

Attenuation of Toxin-Induced Cellular Damage (e.g., Doxorubicin-Induced Toxicity in Cardiomyocytes)

Doxorubicin is an effective anticancer drug, but its use is limited by cardiotoxicity, which involves damage to heart muscle cells (cardiomyocytes). medchemexpress.comnih.gov Studies have explored whether this compound can mitigate this damage. In experiments using H9c2 cardiomyocytes, a cell line derived from rat heart tissue, this compound demonstrated a cytoprotective effect against doxorubicin-induced toxicity. invivochem.commedchemexpress.eumedchemexpress.com It was shown to protect these cells with an EC50 value of 19.1 μM. invivochem.commedchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.com This finding indicates that this compound can enhance the resilience of cardiomyocytes when challenged with doxorubicin. nih.gov

Interactive Data Table: Cytoprotective Effect of this compound

| Cell Line | Toxin | Protective Effect (EC50) |

| H9c2 Cardiomyocytes | Doxorubicin | 19.1 μM invivochem.commedchemexpress.eumedchemexpress.commedchemexpress.com |

Elucidation of Cytoprotective Signaling Pathways

The mechanisms underlying the cytoprotective effects of compounds often involve the modulation of specific signaling pathways that regulate cell survival and death (apoptosis). nih.gov Flavonoids have been shown to interact with various signaling pathways to exert neuroprotective and cytoprotective effects. researchgate.net In the context of doxorubicin-induced cardiotoxicity, the damage is partly mediated by the induction of apoptosis. nih.gov While the specific signaling pathways modulated by this compound for its cytoprotective effects are not fully detailed in the provided search results, the activation of antioxidant response pathways like Nrf2 is a plausible mechanism. researchgate.net Furthermore, the broader class of flavonoids is known to influence pathways related to apoptosis, inflammation, and cell survival, suggesting that the cytoprotective action of this compound is likely multifactorial. researchgate.netnih.gov

Antiproliferative and Chemopreventive Investigations (In Vitro Models)

Preclinical research has identified this compound as a compound with cytotoxic potential against specific human cancer cell lines. Studies involving the human oral cancer (KB) and liver cancer (HepG2) cell lines have demonstrated its antiproliferative effects.

In a study evaluating constituents from Dracocephalum tanguticum, this compound exhibited noteworthy cytotoxicity against the KB cell line, with a reported half-maximal inhibitory concentration (IC50) of 17.91 µg/mL. researchgate.net The same study also noted that a related compound, pedaliin, was cytotoxic against the HepG2 cell line. researchgate.net While research on the parent compound, pedaliin, has shown it can attenuate the growth of colon cancer cell lines HT29 and HCT116, specific data for this compound against these two lines were not detailed in the reviewed literature. chemsrc.com Similarly, while the acetate (B1210297) functional group itself has been studied for its effects on colon cancer cell proliferation, these findings are general and not specific to the complex flavonoid structure of this compound. nih.gov

The cytotoxic activity of this compound against the KB cell line suggests a potential for this compound in chemopreventive research, warranting further investigation into its efficacy against a broader panel of cancer cells and its specific mechanisms of action.

Interactive Data Table: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) | Source |

| KB | Human Oral Cancer | 17.91 | researchgate.net |

| HepG2 | Human Liver Cancer | Data not available for this compound | |

| HT29 | Human Colon Cancer | Data not available for this compound | |

| HCT116 | Human Colon Cancer | Data not available for this compound |

This table summarizes the available preclinical data on the antiproliferative activity of this compound against specified cancer cell lines.

The metastatic cascade, involving the invasion of cancer cells into surrounding tissues and their migration to distant sites, is a critical area of cancer research. nih.gov While the direct effects of this compound on these processes are not yet extensively documented, research on its parent compound, pedaliin, provides some initial insights. Studies have shown that pedaliin can alleviate the invasion and migration of HT29 and HCT116 colon cancer cells under non-cytotoxic conditions. chemsrc.com Specifically, at a concentration of 7 µM, pedaliin inhibited invasion by 18% and migration by 33% in HCT116 cells after 48 hours. chemsrc.com

These findings suggest that the foundational structure of pedaliin has anti-migratory and anti-invasive properties. However, further specific investigation is required to determine if the addition of the 6''-acetate group on this compound modifies or enhances this activity. The mechanisms by which flavonoids may inhibit migration and invasion often involve the modulation of signaling pathways that regulate the cytoskeleton, cell adhesion, and the expression of enzymes that degrade the extracellular matrix. amegroups.orgdovepress.com

Immunomodulatory and Anti-Inflammatory Research Paradigms (Preclinical)

Chronic inflammation is a key factor in the development and progression of various diseases, including cancer. mdpi.com Natural products are a significant source of new anti-inflammatory agents. mdpi.com While direct, extensive preclinical studies on the immunomodulatory and anti-inflammatory activities of this compound are limited in the available literature, the general class of flavonoids to which it belongs is well-known for these properties. mdpi.comontosight.ai

Research into plant extracts containing this compound suggests a potential role in modulating inflammatory responses. For instance, studies on Anoectochilus burmannicus extracts, which contain various bioactive compounds, have demonstrated anti-inflammatory activity by reducing pro-inflammatory mediators like IL-1β, IL-6, TNF-α, and COX-2 through the suppression of the NF-κB signaling pathway. nih.gov Other preclinical models have shown that new synthetic compounds can exhibit anti-inflammatory activity comparable to reference drugs like celecoxib (B62257) by reducing levels of IL-6 and TNF-α in the brain and serum of mice treated with lipopolysaccharide (LPS). mdpi.com

Furthermore, acetate itself has been identified as a metabolic immunomodulator that can enhance the effector functions of T-cells, a critical component of the anti-tumor immune response. nih.gov While these findings are promising, dedicated preclinical studies, such as in vitro macrophage assays or in vivo animal models of inflammation, are necessary to specifically characterize the anti-inflammatory and immunomodulatory profile of pure this compound. nih.gov

Structure Activity Relationship Sar Studies of Pedaliin 6 Acetate and Its Analogs

Impact of Glycosylation and Acetylation on Biological Activities

The presence and nature of sugar and acyl groups are critical modulators of a flavonoid's biological profile, influencing properties such as solubility, cell membrane permeability, and binding to target enzymes or receptors.

Glycosylation: The attachment of a sugar moiety to a flavonoid aglycone, such as luteolin (B72000), has complex and often contradictory effects on its bioactivity. Generally, glycosylation tends to decrease the anti-inflammatory properties of luteolin when compared to the aglycone itself. csic.esnih.gov However, this modification can also render the molecule less cytotoxic to normal cells. csic.es For instance, studies on the anti-inflammatory activity of luteolin and its glycosides showed that while luteolin was a potent inhibitor of enzymes involved in thromboxane (B8750289) and leukotriene synthesis, its glycosides possessed more moderate or selective activity. nih.gov In contrast, for anticancer activity, flavonoid aglycones are typically more potent than their corresponding glycosides. spandidos-publications.com The addition of a sugar can enhance aqueous solubility but may hinder passage across cell membranes, reducing intracellular activity. rsc.org

Acetylation: The acetylation of the sugar moiety, as seen in Pedaliin (B1637403) 6''-acetate, is a form of acylation that significantly impacts bioactivity. Acylation generally increases the lipophilicity of the flavonoid glycoside, which can enhance its ability to cross cell membranes and may lead to improved bioactivity. bohrium.comresearchgate.net This modification has been reported to enhance antioxidant, anti-inflammatory, and cytoprotective effects. researchgate.net Specifically for Pedaliin 6''-acetate, its antioxidant and cytoprotective capabilities have been quantified. It demonstrates a cytoprotective effect on doxorubicin-induced toxicity in H9c2 cardiomyocytes with a half-maximal effective concentration (EC50) of 19.1 μM. medchemexpress.commedchemexpress.euinvivochem.com Its antioxidant capacity is evidenced by its ability to scavenge DPPH free radicals (EC50 of 95.24 μM) and ABTS+ cation radicals (EC50 of 76.19 μM). invivochem.com The acetylation can either enhance or diminish anticancer effects, depending on the parent flavonoid and the specific cancer cell line being tested. mdpi.com

| Compound | Modification vs. Luteolin | Reported Biological Activity | Potency/EC50 | Reference |

|---|---|---|---|---|

| Luteolin | Aglycone (Baseline) | Anti-inflammatory, Antioxidant, Anticancer, Influenza Endonuclease Inhibition | High | nih.govspandidos-publications.commdpi.com |

| Pedaliin | Glycosylation at C-6 | Antioxidant, Anti-colon cancer | Generally lower than Luteolin for anti-inflammatory/anticancer activity | csic.esspandidos-publications.comchemsrc.com |

| This compound | Glycosylation at C-6 + Acetylation at 6''-position of sugar | Antioxidant (DPPH & ABTS scavenging), Cytoprotective | EC50 = 19.1 μM (Cytoprotective); EC50 = 95.24 μM (DPPH); EC50 = 76.19 μM (ABTS) | medchemexpress.commedchemexpress.euinvivochem.com |

Influence of Flavonoid Moiety Substituents on Target Affinity

The flavonoid core of this compound, which is a derivative of luteolin, possesses specific structural features that are essential for its biological activities. SAR studies have identified key functional groups on the A and B rings of the flavonoid nucleus that dictate target affinity.

A crucial feature for the antioxidant activity of luteolin and its derivatives is the 3',4'-dihydroxy configuration (a catechol group) on the B-ring. rsc.org This arrangement is critical for free radical scavenging. Consequently, glycosylation at the 3'- or 4'-hydroxyl positions significantly diminishes antioxidant capacity. rsc.org The presence of a hydroxyl group at the C-5 position of the A-ring, combined with the B-ring catechol structure, also contributes significantly to anti-inflammatory and antioxidant effects. nih.gov

Furthermore, the C2=C3 double bond in the C-ring, which planarizes the structure and facilitates electron delocalization across the molecule, is another important determinant for the bioactivity of many flavonoids. nih.gov

The specific placement of substituents dramatically influences target affinity. For example, in studies of influenza endonuclease inhibitors, the 3′,4′-dihydroxyphenyl moiety of luteolin was identified as crucial for potent inhibition. mdpi.com Subsequent modifications revealed that while C-8 derivatives of luteolin retained inhibitory potency comparable to the parent compound, bioisosteric replacement of the C-7 hydroxyl group resulted in a tenfold decrease in activity. mdpi.com This highlights that even subtle changes in the substitution pattern on the flavonoid skeleton can lead to significant differences in biological function.

| Structural Feature | Position | Impact on Activity | Activity Type | Reference |

|---|---|---|---|---|

| 3',4'-dihydroxy (Catechol) | B-Ring | Crucial for high activity | Antioxidant | rsc.org |

| 5-hydroxy | A-Ring | Contributes significantly to activity | Anti-inflammatory, Antioxidant | nih.gov |

| C2=C3 double bond | C-Ring | Important for electron delocalization and bioactivity | Antiparasitic, Antioxidant | nih.gov |

| Glycosylation | C-7 | Decreases anti-inflammatory activity compared to aglycone | Anti-inflammatory | nih.gov |

| Substitution/Modification | C-7 | Leads to a drop in potency | Influenza Endonuclease Inhibition | mdpi.com |

| Substitution/Modification | C-8 | Maintains potency comparable to luteolin | Influenza Endonuclease Inhibition | mdpi.com |

Rational Design of this compound Derivatives for Enhanced Bioactivity

Rational drug design utilizes the understanding of a compound's SAR to guide the synthesis of new derivatives with improved potency, selectivity, or pharmacokinetic properties. For this compound, this approach would involve targeted modifications to its structure based on known SAR principles for luteolin and other flavonoid glycosides.

Studies have demonstrated the successful rational design of luteolin derivatives. For example, various acyl derivatives of luteolin were synthesized to improve its solubility and bioavailability, resulting in compounds with significant anti-inflammatory and antioxidant effects in a psoriasis model. frontiersin.org In another instance, computational molecular docking techniques were used to design novel luteolin derivatives as potential inhibitors of HMG-CoA reductase, a key enzyme in cholesterol synthesis. researchgate.net

Applying this strategy to this compound, several design approaches could be proposed:

Modification of the Acyl Chain: The 6''-acetate group could be replaced with other acyl chains of varying lengths and degrees of saturation. This would modulate the lipophilicity of the molecule, potentially optimizing its absorption and cellular uptake for a specific therapeutic target. bohrium.comresearchgate.net

Bioisosteric Replacement: Based on SAR data, non-critical hydroxyl groups on the flavonoid nucleus could be replaced with other functional groups (e.g., methoxy (B1213986), fluoro) to enhance target binding or improve metabolic stability, while avoiding modifications to essential groups like the B-ring catechol.

Synthesis of Aglycone Analogs: Guided by SAR, new derivatives could be designed by first modifying the luteolin aglycone (e.g., at the C-8 position) and then proceeding with glycosylation and acetylation to produce novel this compound analogs with potentially enhanced target affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. csic.esencyclopedia.pub These models are invaluable in drug discovery for predicting the activity of novel compounds and guiding rational design efforts.

QSAR studies have been successfully applied to large sets of flavonoids to understand the structural requirements for various biological activities, including anticancer and antiparasitic effects. nih.govpnrjournal.com The process involves several key steps:

Data Set Assembly: A collection of structurally related compounds (e.g., various flavonoid glycosides) with experimentally determined biological activity data is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can describe physicochemical properties (e.g., lipophilicity, polarity), electronic properties, or 3D structural features (e.g., steric and electrostatic fields in CoMFA/CoMSIA). pnrjournal.com

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). pnrjournal.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation, yielding a q² value) and external validation with a separate set of test compounds (yielding a predictive r² value). pnrjournal.com

Although no specific QSAR model focused solely on this compound has been detailed in the literature, it could be incorporated into a broader dataset of acylated flavonoid glycosides. Such a model could elucidate the precise quantitative impact of the 6''-acetate group and other structural features on a given biological endpoint. The contour maps generated from 3D-QSAR methods like CoMFA and CoMSIA can provide a visual representation of which regions of the molecule should be modified to enhance or decrease activity, thereby offering a powerful tool for the rational design of more potent and selective this compound derivatives. pnrjournal.com

Chemical Synthesis and Derivatization Strategies for Pedaliin 6 Acetate and Its Analogs

Total Synthesis Approaches to Pedaliin (B1637403) 6''-Acetate

A complete total synthesis of pedaliin 6''-acetate has not been explicitly reported in the scientific literature to date. However, a plausible synthetic route can be conceptualized based on established methods for flavonoid and glycoside synthesis. The general strategy would involve the independent synthesis of the aglycone, pedalitin (B157511) (5,7,3',4'-tetrahydroxy-6-methoxyflavone), and a suitably protected glucose derivative, followed by their coupling and subsequent deprotection and selective acetylation.

The synthesis of the pedalitin aglycone could be achieved through various established methods for flavone (B191248) ring construction, such as the Allan-Robinson synthesis or the Auwers synthesis. A more contemporary approach might involve a convergent strategy, coupling a protected and functionalized A-ring fragment with a B-ring precursor.

The glycosylation step is often the most challenging aspect of such a synthesis. A common strategy involves the use of a glycosyl donor, such as a fully acetylated glucopyranosyl bromide (acetobromo-α-D-glucose), which can be coupled with the pedalitin aglycone. nih.gov The regioselectivity of the glycosylation, directing the sugar to the 6-hydroxyl group of pedalitin, would be a critical consideration. The 5-hydroxyl group exhibits lower reactivity due to hydrogen bonding with the adjacent carbonyl group, which can aid in directing the glycosylation. nih.gov

Following the glycosidic bond formation, the protecting groups on the sugar moiety would be removed, typically through basic hydrolysis (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol). nih.gov The final step would be the selective acetylation of the primary 6''-hydroxyl group of the glucose unit. This can be a challenging step due to the presence of other secondary hydroxyl groups.

A potential synthetic sequence is outlined below:

Synthesis of Pedalitin Aglycone: Construction of the 5,7,3',4'-tetrahydroxy-6-methoxyflavone core using established flavonoid synthesis methodologies.

Preparation of a Glycosyl Donor: Synthesis of a protected glucose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. nih.gov

Glycosylation: Coupling of the pedalitin aglycone with the glycosyl donor, likely requiring optimization to achieve the desired regioselectivity at the 6-hydroxyl position.

Deprotection: Removal of the protecting groups from the glucose moiety to yield pedaliin.

Selective 6''-Acetylation: Acetylation of the primary hydroxyl group of the glucose residue to furnish this compound.

Given the complexities of regioselective glycosylation and selective acetylation, such a total synthesis would require considerable optimization at each stage.

Semisynthesis from Precursor Compounds (e.g., Pedaliin)

A more practical and common approach to obtaining this compound is through the semisynthesis from its naturally abundant precursor, pedaliin. Pedaliin can be isolated from various plant sources. The semisynthetic conversion involves the selective acetylation of the 6''-hydroxyl group of the glucose moiety of pedaliin.

This transformation takes advantage of the higher reactivity of the primary 6''-hydroxyl group compared to the secondary hydroxyl groups on the sugar ring. Several methods can be employed for this selective acetylation:

Chemical Acetylation: Treatment of pedaliin with a controlled amount of an acetylating agent, such as acetic anhydride (B1165640), in a suitable solvent system can lead to the desired product. The reaction conditions, including temperature and reaction time, must be carefully controlled to minimize the formation of over-acetylated byproducts. A mixture of acetic anhydride and acetic acid has been shown to selectively acetylate the primary hydroxyl group in unprotected hexopyranosides. researchgate.net Another approach involves the use of N-acetylimidazole in the presence of tetramethylammonium (B1211777) hydroxide. researchgate.net

Enzymatic Acetylation: As will be discussed in more detail in the following section, enzymatic methods offer high regioselectivity and are an attractive alternative for this transformation.

The general scheme for the semisynthesis is as follows: Pedaliin + Acetylating Agent → this compound

This approach is significantly more efficient than a total synthesis, leveraging the biosynthetic machinery of plants to provide the complex pedaliin scaffold.

Table 1: Comparison of Potential Methods for Semisynthetic 6''-O-Acetylation of Pedaliin

| Method | Acetylating Agent | Catalyst/Conditions | Selectivity | Potential Challenges |

| Chemical | Acetic Anhydride | Pyridine, low temperature | Moderate to Good | Formation of di- and tri-acetylated byproducts. |

| Chemical | Acetic Anhydride/Acetic Acid | Heat | Good for primary -OH | Requires careful control of reaction time. researchgate.net |

| Chemical | N-Acetylimidazole | Tetramethylammonium Hydroxide | High for primary -OH | Reagent availability and cost. researchgate.net |

| Chemoenzymatic | Vinyl Acetate (B1210297) | Lipase (B570770) (e.g., CALB) | High | Enzyme stability and cost, optimization of reaction medium. |

Chemoenzymatic Synthesis of this compound and Glycosidic Analogs

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. This approach is particularly well-suited for the regioselective modification of complex molecules like flavonoid glycosides. The enzymatic acylation of flavonoids is a well-established strategy to enhance their physicochemical properties. researchgate.net

For the synthesis of this compound, a lipase can be used to catalyze the transfer of an acetyl group to the 6''-hydroxyl of pedaliin. Lipases are frequently used for the acylation of the sugar moieties of flavonoid glycosides. researchgate.netmdpi.com Candida antarctica lipase B (CALB), often in its immobilized form (Novozym® 435), is a versatile and highly efficient enzyme for this purpose. mdpi.comejbiotechnology.info

The reaction typically involves the use of an acyl donor, such as vinyl acetate or triacetin. osti.gov Vinyl acetate is often preferred as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward. The reaction is usually carried out in a non-aqueous solvent, such as 2-methyl-2-butanol (B152257) or acetone, to maintain the enzyme's activity and solubilize the substrates. mdpi.com

Key components of the chemoenzymatic synthesis:

Substrate: Pedaliin

Enzyme: Lipase (e.g., Candida antarctica lipase B)

Acyl Donor: Vinyl acetate

Solvent: Anhydrous organic solvent (e.g., acetone, 2-methyl-2-butanol)

This method offers high regioselectivity for the primary 6''-hydroxyl group, minimizing the need for complex protection and deprotection steps and simplifying the purification of the final product.

Furthermore, this chemoenzymatic approach can be extended to synthesize a variety of glycosidic analogs of this compound by using different acyl donors. For example, by using longer-chain vinyl esters, it is possible to introduce different acyl groups at the 6''-position, allowing for the systematic exploration of structure-activity relationships.

Table 2: Enzymes Used in the Acylation of Flavonoid Glycosides

| Enzyme | Source | Typical Acyl Donor | Target Moiety | Reference |

| Lipase B (CALB) | Candida antarctica | Vinyl esters, fatty acids | Sugar hydroxyl groups | mdpi.com |

| Lipase | Pseudomonas cepacia | Decanoic acid | Aglycone hydroxyl groups | mdpi.com |

| Acetyl Esterase | Trichoderma reesei | Vinyl acetate, vinyl propionate | Sugar hydroxyl groups | nih.gov |

Targeted Derivatization for Pharmacological Probes

To investigate the molecular targets and mechanisms of action of this compound, it is essential to develop pharmacological probes. These probes are typically derived from the parent molecule by introducing a reporter group, such as a biotin (B1667282) tag for affinity purification of binding partners or a fluorescent group for imaging applications.

The derivatization strategy must be carefully designed to preserve the key structural features of this compound that are responsible for its biological activity. A common approach for creating flavonoid-based probes involves identifying a position on the molecule that is not critical for its activity and can be modified with a linker attached to the reporter group. researchgate.netmdpi.com

For this compound, several derivatization strategies could be envisioned:

Derivatization of the Flavonoid Core: If the glycoside and acetate moieties are essential for activity, a position on the flavonoid A or B ring could be targeted for modification. This would likely require a more extensive synthetic effort, potentially starting from a functionalized precursor of the pedalitin aglycone.

Modification of the Sugar Moiety: If one of the other hydroxyl groups on the glucose unit is not essential for activity, it could be selectively functionalized with a linker. However, this would require a multi-step process of protection, derivatization, and deprotection.

A plausible strategy for creating a biotinylated probe of this compound could involve the synthesis of a derivative where a linker is attached to one of the phenolic hydroxyls of the B-ring. This would involve a sequence such as:

Selective Protection: Protection of the more reactive hydroxyl groups on both the aglycone and the sugar moiety, leaving the target hydroxyl group free.

Linker Attachment: Alkylation of the free hydroxyl group with a bifunctional linker containing a terminal reactive group (e.g., an azide (B81097) or alkyne for click chemistry, or a protected amine).

Deprotection: Removal of the protecting groups.

Conjugation: Coupling of the linker-modified this compound with a biotin-containing reporter group.

Such a probe could then be used in chemoproteomic experiments to identify the cellular binding partners of this compound, providing valuable insights into its pharmacological effects. mdpi.comnih.gov

Advanced Analytical Method Development for Pedaliin 6 Acetate Research

Chromatographic Method Validation for Quantification in Complex Matrices

Chromatographic techniques are fundamental for separating Pedaliin (B1637403) 6''-acetate from other co-occurring compounds in complex samples, such as plant extracts or biological fluids. Method validation ensures that the chosen technique is reliable, reproducible, and fit for its intended purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of flavonoids. mdpi.combibliotekanauki.pl The development of a robust HPLC method for Pedaliin 6''-acetate involves a systematic approach to optimize separation and detection. youtube.com

A typical method employs a reversed-phase (RP) column, such as a C18, which separates compounds based on their hydrophobicity. bibliotekanauki.plturkjps.org The mobile phase often consists of a mixture of an aqueous solvent (like water with an acid modifier such as trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol). bibliotekanauki.plresearchgate.net Elution can be performed in isocratic mode (constant mobile phase composition) or gradient mode (composition varies over time) to achieve optimal separation of the analyte from matrix interferences. bibliotekanauki.plnih.gov

Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) and involves assessing several key parameters: turkjps.orgresearchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing a series of standard solutions at different concentrations and constructing a calibration curve. turkjps.org For example, a linear range for a similar compound was established between 2-100 μg/mL with a high correlation coefficient (r² > 0.99). turkjps.org

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within a range of 98-102%. turkjps.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses, with values less than 2% being desirable. bibliotekanauki.pl

Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature), providing an indication of its reliability during normal usage. youtube.comturkjps.org

Detection is commonly achieved using an Ultraviolet (UV) or Diode-Array Detector (DAD), as flavonoids possess chromophores that absorb light in the UV-visible region. bibliotekanauki.pl

Table 1: Example of HPLC Method Parameters for Flavonoid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) turkjps.org | Separation based on polarity. |

| Mobile Phase | Acetonitrile and Phosphate (B84403) Buffer/Water turkjps.org | Elutes compounds from the column. |

| Elution Mode | Isocratic or Gradient bibliotekanauki.pl | Controls the separation process. |

| Flow Rate | 0.8 - 1.0 mL/min bibliotekanauki.plturkjps.org | Affects retention time and resolution. |

| Column Temp. | Ambient or controlled (e.g., 30-40°C) bibliotekanauki.pl | Influences separation efficiency. |

| Detector | UV/DAD at specific wavelength (e.g., 235 nm) turkjps.org | Quantifies the analyte based on UV absorbance. |

| Injection Vol. | 10 - 20 µL | Introduces the sample into the HPLC system. |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in analytical performance. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for much higher separation efficiency. youtube.comchromatographyonline.com

Key considerations for using UHPLC for this compound analysis include:

Increased Resolution and Throughput: The higher efficiency of UHPLC columns results in sharper and narrower peaks, allowing for better separation of this compound from closely related compounds in complex matrices like cigarette smoke, which can contain thousands of components. chromatographyonline.comchromatographytoday.com This also enables much faster analysis times, often reducing a 30-minute HPLC run to under 5 minutes, thereby increasing sample throughput. chromatographyonline.com

Higher Sensitivity: The sharper peaks obtained with UHPLC lead to greater peak heights and, consequently, lower detection limits compared to HPLC. This is particularly advantageous when quantifying trace amounts of this compound.

Reduced Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in the consumption of organic solvents, making UHPLC a more environmentally friendly and cost-effective technique. youtube.com

The transition from an HPLC to a UHPLC method requires careful consideration of system pressure, as UHPLC operates at much higher backpressures. However, the benefits of enhanced speed, resolution, and sensitivity make it a superior choice for demanding applications involving the analysis of this compound in intricate sample matrices. youtube.comchromatographyonline.com

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography, it provides an exceptional level of selectivity and sensitivity for quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of compounds in highly complex matrices such as environmental or biological samples. eag.comarxiv.org The technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. eag.com

In an LC-MS/MS system, after separation on the LC column, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. The first mass analyzer (a quadrupole) selects the specific precursor ion (the parent ion) corresponding to this compound. This ion is then fragmented in a collision cell, and a second mass analyzer selects a specific product ion (a daughter ion) for detection. eag.com This process, known as Selected Reaction Monitoring (SRM), is highly specific to the analyte's chemical structure, virtually eliminating matrix interferences and providing a high degree of confidence in the identification and quantification. arxiv.org

The advantages of LC-MS/MS for this compound analysis include:

High Sensitivity: Capable of detecting compounds at part-per-trillion (ppt) levels. eag.comthermofisher.com

High Selectivity: The SRM transition is unique to the target analyte, minimizing false positives from matrix components. eag.commdpi.com

Structural Confirmation: The fragmentation pattern can help confirm the identity of the compound. eag.com

Broad Applicability: It can be used to analyze compounds that lack a UV chromophore. eag.com

This technique is particularly valuable for pharmacokinetic studies or for detecting trace levels of this compound in food products or environmental samples where concentrations are expected to be very low. arxiv.orgthermofisher.com

The validation of any quantitative method requires the determination of its detection and quantification limits.

Method Detection Limit (MDL): The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the concentration is distinguishable from the results of a method blank. epa.gov It represents the lowest concentration at which the presence of the analyte can be reliably detected. Conventionally, the MDL is determined by analyzing a series of low-concentration replicates and is often calculated as the concentration corresponding to a signal-to-noise (S/N) ratio of 3. irsst.qc.ca

Method Quantification Limit (MQL): The MQL, also known as the Limit of Quantification (LOQ), is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. irsst.qc.ca The MQL is crucial for quantitative assays as it defines the lower boundary of the reliable reporting range. It is commonly established as the concentration that provides a signal-to-noise ratio of 10. irsst.qc.caresearchgate.net For some regulatory purposes, the MQL (or a similar term like Minimum Level, ML) can be calculated as approximately 3.18 times the MDL. api.orgwef.org

These limits are fundamental for method validation, ensuring that the analytical procedure is sensitive enough for its intended application. For instance, in trace analysis, the MQL must be below the concentration levels that are of biological or regulatory interest. thermofisher.com

Table 2: Conceptual Definitions of MDL and MQL

| Parameter | Definition | Typical Determination | Implication |

|---|---|---|---|

| MDL | Lowest concentration that can be reliably distinguished from a blank. epa.govirsst.qc.ca | Signal-to-Noise Ratio ≈ 3 irsst.qc.ca | Analyte is detected, but not quantifiable. irsst.qc.ca |

| MQL / LOQ | Lowest concentration that can be quantified with acceptable precision and accuracy. irsst.qc.ca | Signal-to-Noise Ratio ≈ 10 irsst.qc.ca | Analyte is reliably detected and quantified. irsst.qc.ca |

Spectroscopic Quantification Methods (e.g., UV-Vis, NMR-based)

While chromatography is dominant, spectroscopic methods offer alternative or complementary approaches for the quantification of this compound.

UV-Visible (UV-Vis) Spectrophotometry: This technique is a simple, rapid, and cost-effective method for quantifying total flavonoid content in a sample. solubilityofthings.com Flavonoids exhibit characteristic absorption spectra in the UV-Vis range. For quantification, a complexing agent, typically aluminum chloride (AlCl₃), is added to the sample. nih.gov This agent forms a stable complex with specific functional groups on the flavonoid skeleton, causing a bathochromic shift (a shift to a longer wavelength) in the absorption maximum, which enhances the specificity and sensitivity of the measurement. nih.govoamjms.eu The total flavonoid content is then determined by measuring the absorbance at the new maximum wavelength (e.g., around 425 nm) and comparing it to a calibration curve prepared with a standard like quercetin (B1663063) or rutin. nih.gov While this method is excellent for screening and quantifying total flavonoids, it lacks the specificity to distinguish between different flavonoids within a mixture.

Nuclear Magnetic Resonance (NMR)-based Quantification (qNMR): NMR spectroscopy, primarily known for structural elucidation, can also be a powerful tool for quantitative analysis. solubilityofthings.com Quantitative NMR (qNMR) provides a direct measurement of the molar concentration of an analyte without the need for an identical standard of the compound being analyzed. nih.gov The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific, well-resolved resonance of this compound to the integral of a certified internal standard of known concentration, an absolute quantification can be achieved. nih.govmdpi.com A study successfully developed an HPLC method where the relative molar sensitivity was determined using ¹H-qNMR to quantify pedaliin, demonstrating the power of combining chromatographic and spectroscopic techniques for accurate, traceable quantification without requiring an identical analyte standard. nih.gov This makes qNMR a primary ratio method with high precision and accuracy. nih.govchemrxiv.org

Standardization and Quality Control in Analytical Procedures

The reliability and reproducibility of research findings concerning this compound are fundamentally dependent on rigorous standardization and quality control (QC) in all analytical procedures. Establishing such standards is crucial for the accurate quantification of the compound in various matrices, including plant extracts and purified samples. This process involves the development of certified reference materials and the comprehensive validation of analytical methods to ensure they are fit for their intended purpose. mdpi.comresearchgate.net The goal is to guarantee that data generated across different studies and laboratories are consistent, comparable, and accurate.

A cornerstone of quantitative analysis is the availability of a highly purified and thoroughly characterized reference standard. For this compound, this involves isolating the compound from natural sources, such as the aerial parts of Dracocephalum tanguticum. researchgate.net Advanced separation techniques like high-speed counter-current chromatography (HSCCC) are often employed for initial extraction and enrichment. researchgate.netresearchgate.netresearchgate.net Further purification is typically achieved using methods like preparative high-performance liquid chromatography (HPLC) to yield the compound with a purity exceeding 98%. researchgate.netresearchgate.net The definitive identification and structural confirmation of the isolated this compound reference standard are accomplished through spectral analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Method validation is the process of confirming that an analytical procedure for a specific test is suitable for its intended application. researchgate.net Validation studies are essential for any new or modified analytical method. edqm.eu According to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), method validation involves evaluating several key performance characteristics. edqm.eueuropa.eu

The table below outlines the principal parameters considered during the validation of analytical methods for compounds like this compound.

Table 1: Key Parameters for Analytical Method Validation

| Parameter | Definition | Purpose |

|---|---|---|

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ikev.org | Ensures that the signal measured is only from the compound of interest without interference. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. researchgate.netikev.org | Determines the systematic error of a method and how close the measured value is to the true value. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. researchgate.netikev.org | Measures the degree of random error and scatter among a series of results. It is usually expressed as the relative standard deviation (RSD). |

| Linearity | The ability of the method to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. ikev.org | Confirms a proportional relationship between the instrument's response and the concentration of the analyte. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ikev.org | Defines the concentration limits within which the method is reliable. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. ikev.orgnih.gov | Indicates the minimum concentration at which the presence of the analyte can be detected. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov | Represents the lowest concentration that can be measured reliably. |

| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. ikev.org | Demonstrates the reliability of the analysis with respect to minor variations in experimental conditions. |

Research has focused on developing and validating specific methods for the quantification of this compound. For instance, an HPLC method was established for the simultaneous determination of 14 compounds, including this compound, in Rheum palmatum and R. tanguticum. researchgate.net The validation of this method provided specific performance data, demonstrating its suitability for quality control. researchgate.net

The table below summarizes the validation findings for the HPLC-based quantification of this compound.

Table 2: Validation Data for HPLC Quantification of this compound

| Validation Parameter | Result | Significance |

|---|---|---|

| Linearity (r) | > 0.9999 | Indicates an excellent correlation between the concentration of this compound and the analytical response within the tested range. researchgate.net |

| Precision (Intra- and Inter-day) | < 3.1% (RSD) | Demonstrates a high degree of precision, with very low variability in results both within the same day and between different days. researchgate.net |

| Recovery | 91.80% - 104.1% | Shows high accuracy, as the method is able to recover the vast majority of the compound from the sample matrix. researchgate.net |

Once a method is validated, it can be implemented for routine quality control. This involves consistent application of the standardized procedure, including system suitability tests to ensure the equipment is functioning correctly before each analysis. edqm.euikev.org Furthermore, the analysis of method blanks and matrix spikes helps to monitor for potential contamination and assess the influence of the sample matrix on the analytical results. epa.gov Such rigorous QC practices are essential for the standardization of plant materials and extracts, ensuring that their pharmacological potential is based on a consistent and well-defined content of bioactive compounds like this compound. mdpi.com

Phytochemical and Chemoecological Significance of Pedaliin 6 Acetate

Distribution within Dracocephalum Species and Related Genera (e.g., Dracocephalum tanguticum)